molecular formula C12H16N2O3S B14916275 n-Isobutyl-5-(methylthio)-2-nitrobenzamide

n-Isobutyl-5-(methylthio)-2-nitrobenzamide

Cat. No.: B14916275
M. Wt: 268.33 g/mol
InChI Key: XDZRLKLTXWXFNT-UHFFFAOYSA-N
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Description

n-Isobutyl-5-(methylthio)-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by an isobutyl group attached to the amide nitrogen, a methylthio (-SMe) group at the 5-position, and a nitro (-NO₂) group at the 2-position of the benzene ring.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-(2-methylpropyl)-5-methylsulfanyl-2-nitrobenzamide

InChI

InChI=1S/C12H16N2O3S/c1-8(2)7-13-12(15)10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15)

InChI Key

XDZRLKLTXWXFNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-5-(methylthio)-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the isobutyl and methylthio groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-5-(methylthio)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

n-Isobutyl-5-(methylthio)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Isobutyl-5-(methylthio)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with biological macromolecules. The isobutyl and methylthio groups contribute to the compound’s overall chemical reactivity and biological activity.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties (Inferred)

Property This compound Compound 5a Imazaquin
Molecular Weight ~320 g/mol ~490 g/mol ~413 g/mol
LogP (Lipophilicity) ~3.5 (high due to -SMe) ~2.8 ~2.1
Solubility Low (non-polar substituents) Moderate Low

Notes on Contradictions and Limitations

  • Functional Diversity : While methylthio-nitrobenzamides like the target compound are structurally aligned with antimicrobial agents (), nitro groups in imazaquin () drive herbicidal activity. This suggests substituent positioning and additional functional groups critically determine application .
  • Lack of Direct Data : The absence of explicit studies on this compound necessitates cautious extrapolation from analogs. Further empirical studies are required to validate inferred activities.

Biological Activity

n-Isobutyl-5-(methylthio)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group, a methylthio moiety, and an isobutyl substituent on the benzamide core. The presence of the nitro group is crucial for its biological activity, as evidenced by various studies demonstrating the role of nitro compounds in antimicrobial and anticancer activities.

1. Antimicrobial Activity

Nitro-containing compounds have been established as effective antimicrobial agents. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. Studies have shown that derivatives similar to this compound exhibit potent activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains .

CompoundMIC (µM)Target Pathogen
This compound0.78M. tuberculosis
5-Nitroimidazole derivative1.0Various bacteria

2. Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Its mechanism likely involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, SAR studies indicate that modifications at the nitro position can enhance cytotoxicity against cancer cell lines .

CompoundIC50 (nM)Cancer Cell Line
This compound50-100A375 melanoma cells
PBD conjugate30Various human tumors

3. Anti-inflammatory Effects

Research indicates that compounds with similar structures can inhibit inflammatory mediators such as COX-2 and iNOS. The nitro group may play a role in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Nitro Group : Essential for activity; removal significantly decreases potency.
  • Methylthio Moiety : Enhances lipophilicity and may improve cellular uptake.
  • Isobutyl Substituent : Contributes to overall molecular stability and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics.
  • Anticancer Research : In vitro studies revealed that this compound induced apoptosis in melanoma cells, with a notable reduction in cell viability at low concentrations.
  • Inflammation Model : In vivo models showed that this compound reduced inflammation markers significantly compared to controls, indicating potential for therapeutic use in chronic inflammatory conditions.

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